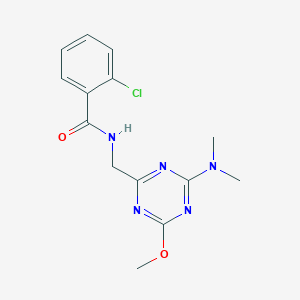

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

Description

2-Chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a triazine-derived compound featuring a benzamide moiety linked to a substituted 1,3,5-triazine core.

Properties

IUPAC Name |

2-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O2/c1-20(2)13-17-11(18-14(19-13)22-3)8-16-12(21)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVGWPASCPTNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide typically involves a multi-step process:

Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with dimethylamine and methanol under controlled conditions to introduce the dimethylamino and methoxy groups.

Introduction of the Benzamide Moiety: The intermediate triazine compound is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the dimethylamino group.

Hydrolysis: The benzamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

Oxidation Products: Oxidized forms of the dimethylamino group, such as N-oxides.

Hydrolysis Products: 2-chlorobenzoic acid and the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-microbial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazine core is a common scaffold in agrochemicals and pharmaceuticals. Key comparisons include:

Key Observations :

- Substituent Position: The target compound’s 4-dimethylamino and 6-methoxy groups contrast with sulfonylurea herbicides (e.g., metsulfuron methyl), which prioritize methoxy/methyl groups for herbicidal activity. Dimethylamino may enhance solubility or target binding .

- Benzamide vs. Sulfonylurea: The benzamide linkage in the target compound differs from sulfonylureas, which inhibit acetolactate synthase (ALS) in plants.

Comparison :

- The target compound’s synthesis likely employs coupling agents (e.g., HBTU) similar to bis(morpholino-triazine) derivatives .

- Sulfonylureas prioritize dehydrosulfurization agents (DCC or I₂/Et₃N), which are less relevant to benzamide formation .

Biological Activity

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a benzamide backbone linked to a triazine moiety, which is further substituted with dimethylamino and methoxy groups. The unique arrangement of these functional groups allows for diverse chemical reactivity and potential applications in medicinal chemistry.

The molecular formula of the compound is with a molecular weight of approximately 285.73 g/mol. Its structure can be represented as follows:

Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with cellular machinery effectively. The proposed mechanism of action includes:

- DNA Binding : Studies suggest that similar triazine derivatives can bind to DNA, particularly within the minor groove, potentially influencing gene expression and cellular proliferation .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Antitumor Activity

Recent studies have shown that compounds related to this compound exhibit promising antitumor properties. For instance:

- In vitro Studies : Compounds in the same class demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, a related compound showed an IC50 of 6.26 μM against HCC827 cells .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has also been evaluated:

- Testing on Bacteria : In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited notable antibacterial activity. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, showing potential as antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antitumor Efficacy :

-

Antimicrobial Testing :

- Another study focused on the antimicrobial properties of benzimidazole derivatives, which share structural similarities with our compound of interest. Results showed promising activity against various strains, indicating potential for further development.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.